molecular formula C8H7BrClN B13319647 7-bromo-4-chloro-2,3-dihydro-1H-indole

7-bromo-4-chloro-2,3-dihydro-1H-indole

Cat. No.: B13319647
M. Wt: 232.50 g/mol
InChI Key: PTGPMWXVDPLIKA-UHFFFAOYSA-N
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Description

7-bromo-4-chloro-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, with its unique bromine and chlorine substitutions, is of interest in synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-chloro-2,3-dihydro-1H-indole typically involves the bromination and chlorination of indole derivatives. One common method includes the reaction of 2,3-dihydro-1H-indole with bromine and chlorine under controlled conditions to achieve the desired substitutions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-chloro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

7-bromo-4-chloro-2,3-dihydro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-4-chloro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The bromine and chlorine substitutions enhance its binding affinity to certain enzymes and receptors, modulating their activity. This compound can interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
  • 7-bromo-4-chloro-2,3-dihydro-1H-inden-1-one

Uniqueness

7-bromo-4-chloro-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7BrClN

Molecular Weight

232.50 g/mol

IUPAC Name

7-bromo-4-chloro-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H7BrClN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-2,11H,3-4H2

InChI Key

PTGPMWXVDPLIKA-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=CC(=C21)Cl)Br

Origin of Product

United States

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